molecular formula C12H12N2S B14430098 4,4'-Sulfanediylbis(3-methylpyridine) CAS No. 78285-58-2

4,4'-Sulfanediylbis(3-methylpyridine)

Cat. No.: B14430098
CAS No.: 78285-58-2
M. Wt: 216.30 g/mol
InChI Key: BCQODAPXLTXVEH-UHFFFAOYSA-N
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Description

Di(3-methyl-4-pyridyl) sulfide is an organic compound that belongs to the class of sulfides, which are characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is particularly interesting due to its unique structure, which includes two pyridyl groups attached to a central sulfur atom. The presence of the pyridyl groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(3-methyl-4-pyridyl) sulfide typically involves the reaction of 3-methyl-4-pyridyl halides with a sulfur nucleophile. One common method is the nucleophilic substitution reaction where 3-methyl-4-pyridyl chloride reacts with sodium sulfide under controlled conditions to form the desired sulfide compound. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Di(3-methyl-4-pyridyl) sulfide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and improve selectivity. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Di(3-methyl-4-pyridyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfide back to thiols or other sulfur-containing compounds using reducing agents like lithium aluminum hydride.

    Substitution: The pyridyl groups can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyridyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Halogenated pyridyl derivatives, nitro-pyridyl derivatives

Scientific Research Applications

Di(3-methyl-4-pyridyl) sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other valuable chemical compounds.

Mechanism of Action

The mechanism of action of Di(3-methyl-4-pyridyl) sulfide involves its interaction with molecular targets through the sulfur atom and the pyridyl groups. The sulfur atom can form bonds with metal ions, making the compound an effective ligand in metal coordination complexes. The pyridyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Di(2-pyridyl) sulfide
  • Di(4-pyridyl) sulfide
  • Di(3-methyl-2-pyridyl) sulfide

Uniqueness

Di(3-methyl-4-pyridyl) sulfide is unique due to the specific positioning of the methyl group on the pyridyl ring, which can influence its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other pyridyl sulfides and can result in different chemical and biological properties.

Properties

CAS No.

78285-58-2

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

3-methyl-4-(3-methylpyridin-4-yl)sulfanylpyridine

InChI

InChI=1S/C12H12N2S/c1-9-7-13-5-3-11(9)15-12-4-6-14-8-10(12)2/h3-8H,1-2H3

InChI Key

BCQODAPXLTXVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)SC2=C(C=NC=C2)C

Origin of Product

United States

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